2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate
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Overview
Description
2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate is a complex organic compound with a unique structure that includes tert-butyl groups, a nitrophenyl moiety, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 2,4-Di-tert-butylphenol and 2-nitrobenzaldehyde. These intermediates undergo further reactions, including amide formation and esterification, to yield the final product. Common reagents used in these reactions include acyl chlorides, amines, and carbonates, under conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The tert-butyl groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted phenyl derivatives
Scientific Research Applications
2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A simpler compound with similar tert-butyl groups but lacking the nitrophenyl and carbonate ester functionalities.
2-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the tert-butyl and carbonate ester functionalities.
Uniqueness
2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate is unique due to its combination of tert-butyl groups, nitrophenyl moiety, and carbonate ester. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H30N2O7 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[2,4-ditert-butyl-5-[[3-(2-nitrophenyl)-3-oxopropanoyl]amino]phenyl] methyl carbonate |
InChI |
InChI=1S/C25H30N2O7/c1-24(2,3)16-12-17(25(4,5)6)21(34-23(30)33-7)13-18(16)26-22(29)14-20(28)15-10-8-9-11-19(15)27(31)32/h8-13H,14H2,1-7H3,(H,26,29) |
InChI Key |
QECNWYIWTCANBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)CC(=O)C2=CC=CC=C2[N+](=O)[O-])OC(=O)OC)C(C)(C)C |
Origin of Product |
United States |
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